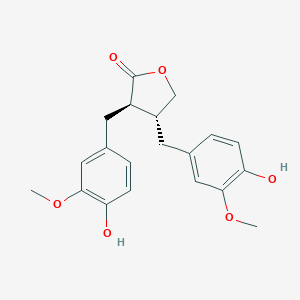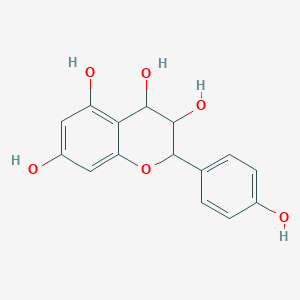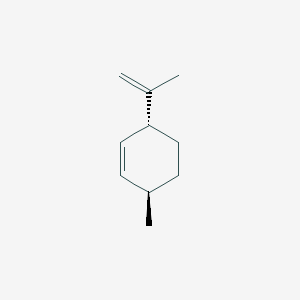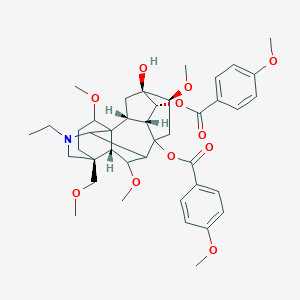
Matairesinol
Vue d'ensemble
Description
Matairesinol is an organic compound classified as a lignan, a type of phenylpropanoid . It is present in some cereals, such as rye, and together with secoisolariciresinol, it has attracted much attention for its beneficial nutritional effects .
Synthesis Analysis
A convenient semi-synthesis of this compound was proposed by Ekholm, giving rise to 28% of yield in six steps . A five-step multi-enzyme biotransformation of this compound was proven effective with 98% yield at a concentration of 78 mg/L .
Molecular Structure Analysis
This compound has a molecular formula of C20H22O6 and a molecular weight of 358.39 . It contains a total of 50 bonds, including 28 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ester, 2 aromatic hydroxyls, and 2 aromatic ethers .
Chemical Reactions Analysis
This compound undergoes O-methylation reactions, which are highly selective in terms of the substrate enantiomers and only use the (−)-enantiomer as the substrate .
Physical And Chemical Properties Analysis
. It should be stored in a sealed, cool, and dry condition .
Applications De Recherche Scientifique
Effets anti-inflammatoires et antioxydants dans les lésions cérébrales induites par une septicémie
Matairesinol a montré des effets anti-inflammatoires et antioxydants significatifs dans les cas de lésions cérébrales causées par une septicémie. Il y parvient en réprimant les voies MAPK et NF-κB et en régulant à la hausse l'AMPK, ce qui conduit à une meilleure survie neuronale et à une réduction de l'activation microgliale. Ceci suggère que le this compound pourrait être un agent thérapeutique potentiel pour le traitement des lésions cérébrales résultant d'une septicémie .
Potentiel en thérapie anticancéreuse
La recherche indique que le this compound possède des propriétés anticancéreuses, en particulier dans les cancers hormonodépendants tels que le cancer du sein et de la prostate, ainsi que le cancer colorectal. Ses mécanismes moléculaires impliquent l'inhibition des signaux inflammatoires, y compris la voie NF-κB, qui est souvent impliquée dans la progression du cancer .
Modulation des symptômes de la ménopause
En tant que phytoestrogène, le this compound peut offrir un potentiel thérapeutique pour les symptômes de la ménopause, notamment les maladies cardiovasculaires, l'ostéoporose et les troubles psychologiques. Sa capacité à se lier aux récepteurs des œstrogènes suggère qu'il pourrait être bénéfique dans le traitement hormonal substitutif .
Effets immunomodulateurs
This compound a démontré des effets immunomodulateurs in vivo et ex vivo. Des études sur des souris ont montré que le this compound peut influencer les niveaux d'immunoglobulines sériques et potentiellement moduler les réponses immunitaires .
Actions neuroprotectrices
Les activités anti-inflammatoires et antioxydantes du composé suggèrent également des capacités neuroprotectrices. En réduisant le stress oxydatif et l'inflammation, le this compound pourrait aider à protéger contre les maladies neurodégénératives et les lésions neurales aiguës .
Activité antioxydante dans les maladies chroniques
L'inflammation chronique est associée à des maladies graves et de longue durée telles que le cancer. Les propriétés antioxydantes du this compound en font un candidat pour la modulation des réponses inflammatoires dans de telles conditions, offrant potentiellement une méthode pour gérer les maladies chroniques .
Voies dépendantes des récepteurs des œstrogènes
Le rôle du this compound en tant que phytoestrogène signifie qu'il peut s'engager dans des voies dépendantes des récepteurs des œstrogènes, ce qui pourrait avoir des implications pour les maladies et les affections où les œstrogènes jouent un rôle clé, tels que certains cancers et les symptômes de la ménopause .
Potentiel thérapeutique pour les maladies cardiovasculaires
Compte tenu de ses propriétés antioxydantes et anti-inflammatoires, le this compound pourrait être exploré pour son potentiel thérapeutique dans les maladies cardiovasculaires. Ses effets sur les récepteurs des œstrogènes et les voies inflammatoires peuvent offrir de nouvelles voies de traitement .
Mécanisme D'action
Target of Action
Matairesinol, also known as (-)-Matairesinol, primarily targets the Dehydrogenase/reductase SDR family member 4-like 2 in humans . It has also been found to act as an agonist of the adiponectin receptor 1 (AdipoR1) .
Mode of Action
This compound interacts with its targets, leading to a series of biochemical reactions. It has been shown to exert anti-inflammatory and antioxidant effects by repressing the MAPK and NF-κB pathways through up-regulating AMPK . This interaction results in changes in the cellular environment, influencing various biological processes.
Biochemical Pathways
This compound affects several biochemical pathways. It dampens the phosphorylation of MAPK, JNK, and NF-κB in a concentration-dependent manner . It also up-regulates Nrf2 and HO-1 , which are key regulators of the antioxidant response . Furthermore, it facilitates the expression of AMPK , a central regulator of cellular energy homeostasis .
Pharmacokinetics
It’s known that this compound is converted to enterolactone by mammalian gut microflora after ingestion . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound has been shown to improve neuronal apoptosis and weaken microglial activation in sepsis-mediated brain injury models . It also hampers the expression of pro-inflammatory factors (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP1) and facilitates the contents of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) in brain tissues and microglia . These effects contribute to its anti-inflammatory and antioxidant properties.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the gut microflora plays a crucial role in metabolizing this compound into enterolactone . Additionally, the concentration of this compound can affect its efficacy, as its effects on various pathways have been observed to be concentration-dependent . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.
Safety and Hazards
Orientations Futures
Matairesinol has shown potential in the treatment of pancreatic cancer. It has been found to inhibit cell proliferation and progression induced in representative human pancreatic cancer cell lines. Additionally, this compound triggers apoptosis and causes mitochondrial impairment. It also exerts a synergistic effect with 5-FU, a standard anticancer agent for pancreatic ductal adenocarcinoma .
Analyse Biochimique
Biochemical Properties
Matairesinol interacts with various enzymes, proteins, and other biomolecules. It has been found to act as an agonist of the adiponectin receptor 1 (AdipoR1) . The plant lignans, including this compound, are precursors of the enterolignans (mammalian lignans) . A number of plant lignans are metabolized to the enterolignans (enterodiol and enterolactone) that can potentially reduce the risk of certain cancers and cardiovascular diseases .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit microglia activation by reducing the production of nitric oxide, the expression of inducible nitric oxide synthase, and cyclooxygenase-2 . In pancreatic cancer cells, this compound triggers apoptosis and causes mitochondrial impairment .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It suppresses the nuclear factor-kappa B (NF-κB) transcriptional activity and translocation into the nucleus through the inhibition of the extracellular signal-regulated kinase (ERK)1/2 signal transduction pathways . It also blocks lipopolysaccharide (LPS)-mediated microglia migration and this is associated with inhibition of LPS-induced Src phosphorylation as well as Src expression .
Temporal Effects in Laboratory Settings
This compound has shown to have temporal effects in laboratory settings. For instance, it has been found to exert anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, the IgE level was strongly suppressed by the uptake of this compound in both intact and ovalbumin-immunized mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is converted to enterolactone by mammalian gut microflora after its ingestion . It also rewires lipid metabolism to improve the therapeutic efficacy in colorectal cancer by inducing mitochondrial damage and oxidative damage and blunting ATP production .
Transport and Distribution
It is known that this compound is metabolized to enterolactone by mammalian gut microflora after its ingestion , suggesting that it may be transported and distributed within the body through the circulatory system.
Subcellular Localization
Given its involvement in various cellular processes such as the inhibition of microglia activation and the induction of apoptosis in pancreatic cancer cells , it can be inferred that this compound may localize in various subcellular compartments where these processes occur.
Propriétés
IUPAC Name |
(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGKVZWFZHCLI-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920490 | |
| Record name | Matairesinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pearl white powder, Bland aroma | |
| Record name | Matairesinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | (-)-Matairesinol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Sparingly Soluble (in ethanol) | |
| Record name | (-)-Matairesinol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
580-72-3 | |
| Record name | (-)-Matairesinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Matairesinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Matairesinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Matairesinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MATAIRESINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW63P8WUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Matairesinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
| Record name | Matairesinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does matairesinol exert its anticancer effects?
A: this compound has demonstrated anticancer activity against various cancer cell lines, including those of the colon, prostate, breast, and pancreas. [, , , , , , ] While the exact mechanisms are still under investigation, several studies highlight key pathways:
- Induction of apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells, as evidenced by DNA fragmentation and morphological changes. [, ]
- Mitochondrial dysfunction: The compound can induce mitochondrial damage, disrupt calcium homeostasis, and reduce ATP production, ultimately contributing to cancer cell death. [, ]
- Inhibition of cell signaling pathways: this compound can interfere with signaling pathways crucial for cancer cell growth and survival, such as Akt activation. [, ]
- Synergistic effects with chemotherapeutics: Notably, this compound can enhance the efficacy of standard chemotherapeutic agents like 5-fluorouracil, potentially by restoring chemosensitivity. [, ]
Q2: Does this compound have any immunomodulatory effects?
A: Yes, research suggests that this compound can influence the immune system. Studies in mice indicate that this compound intake can suppress IgE levels while activating lymphocytes in gut-associated lymphatic tissues. []
Q3: How does this compound interact with estrogen receptors?
A: this compound is considered a phytoestrogen, meaning it can weakly mimic the effects of estrogen in the body. Computational studies suggest that this compound can bind to estrogen receptor alpha (ER-α), albeit with lower affinity compared to the drug tamoxifen. [, ] This interaction could contribute to its potential effects on hormone-dependent cancers.
Q4: What is the chemical structure of this compound?
A: this compound is a dibenzylbutyrolactone lignan. It exists as two enantiomers, with (-)-matairesinol being the naturally occurring and biologically active form. [, , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H22O6, and its molecular weight is 358.39 g/mol.
Q6: Is there spectroscopic data available for this compound?
A: Yes, numerous studies have characterized this compound using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography-mass spectrometry (HPLC-MS). These techniques provide detailed information about its structure, purity, and chemical environment. [, , , , , ]
Q7: How stable is this compound under different conditions?
A: this compound's stability can be influenced by factors like temperature, pH, and exposure to light and oxygen. More research is needed to fully understand its stability profile and develop appropriate formulation strategies. []
Q8: How is this compound metabolized in the body?
A: this compound is primarily metabolized by the gut microflora into the mammalian lignan enterolactone. This conversion significantly impacts its bioavailability and potential health effects. [, , , ]
Q9: Do different lignan sources affect enterolactone production?
A: Yes, studies suggest that the type of lignan source can influence enterolactone production. For instance, flaxseed, rich in secoisolariciresinol diglycoside, and rye bran, containing syringaresinol, did not show clear increases in enterolactone levels in a mouse model. []
Q10: Are there any known dietary factors that impact this compound bioavailability?
A10: The bioavailability of this compound can be influenced by various factors, including:
Q11: What analytical methods are used to quantify this compound in various matrices?
A11: Several analytical techniques are employed for the accurate quantification of this compound, including:
- High-performance liquid chromatography (HPLC): Coupled with various detectors like ultraviolet (UV) detectors, diode array detectors (DAD), or mass spectrometers (MS). [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): Offers high sensitivity and selectivity for this compound analysis. [, , , ]
- Isotope dilution techniques: Provide accurate quantification by using isotopically labeled internal standards. [, ]
Q12: What are the key considerations for quality control and assurance of this compound?
A12: Ensuring the quality and consistency of this compound, especially for potential pharmaceutical applications, requires stringent quality control measures:
- Standardized extraction and purification methods: To obtain consistent yields and purity. [, ]
- Analytical method validation: Rigorous validation of analytical methods used for quantification ensures accuracy, precision, and reliability of results. []
Q13: What are the key research gaps and future directions for this compound research?
A13: While promising, many aspects of this compound warrant further investigation:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















